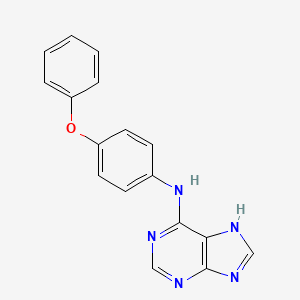

N-(4-phenoxyphenyl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)22-17-15-16(19-10-18-15)20-11-21-17/h1-11H,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNUMTMKMBPWTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action Underlying N 4 Phenoxyphenyl 9h Purin 6 Amine S Biological Effects

Induction of Programmed Cell Death

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis and a primary target for anti-cancer therapies. Many purine (B94841) analogs exert their cytotoxic effects by initiating this cellular suicide program.

Apoptosis Induction in Cancer Cell Lines

Research into other purine derivatives has shown that they can induce apoptosis across a variety of cancer cell lines. However, no studies have been published that specifically detail the apoptotic effects of N-(4-phenoxyphenyl)-9H-purin-6-amine. Consequently, there is no available data to populate a table of its activity in different cancer cell types.

Modulation of Mitochondrial Potential

The mitochondrion plays a central role in the intrinsic apoptotic pathway. A common mechanism for apoptosis induction involves the disruption of the mitochondrial membrane potential. To date, no research has been published investigating the impact of this compound on mitochondrial potential.

Reactive Oxygen Species (ROS) Accumulation

An increase in intracellular reactive oxygen species (ROS) can be a potent trigger for apoptosis. The ability of this compound to induce ROS accumulation has not been investigated in any published studies.

Cell Cycle Perturbation

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer agents function by disrupting the cell cycle, leading to a halt in cell division and, in some cases, cell death.

Cell Cycle Arrest in Specific Phases (e.g., subG0 accumulation)

The accumulation of cells in the subG0 phase of the cell cycle is a hallmark of apoptosis. Analysis of the cell cycle distribution following treatment with a compound can reveal its impact on cell proliferation. Currently, there are no published studies that have analyzed the effects of this compound on the cell cycle of any cell line.

Impact on Cell Cycle Regulatory Proteins (e.g., cyclin E, Cdk2, phospho-Rb)

The progression through the cell cycle is controlled by a complex interplay of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, the cyclin E/Cdk2 complex is crucial for the G1/S transition, and its activity is regulated by the phosphorylation status of the retinoblastoma protein (Rb). While some purine analogs have been shown to target these pathways, the effect of this compound on these specific cell cycle regulatory proteins has not been documented in the scientific literature.

Target Engagement and Binding Interactions

Comprehensive ligand-protein binding profiles, such as broad kinome profiling scans, for this compound are not described in the accessible scientific literature. Such studies are essential for determining the selectivity of a compound and identifying its primary and off-target protein interactions.

While direct binding data for this compound is limited, extensive research on the closely related 2-amine-9H-purine scaffold provides significant insights into its potential interactions with bromodomains, particularly the bromodomain of human BRD9. nih.gov This scaffold was identified as a novel and effective mimic of acetylated lysine (B10760008), the natural ligand for bromodomains. nih.gov

Structure-based design and optimization of this purine scaffold led to the development of potent and selective inhibitors of the BRD9 bromodomain. nih.govnih.gov A key finding from this research is that the binding of these purine-based ligands to BRD9 induces a significant conformational change in the acetyl-lysine recognition site, a phenomenon known as "induced-fit pocket plasticity". nih.gov This rearrangement involves the rotation and shifting of several amino acid side chains within the binding pocket to accommodate the ligand. nih.gov

Derivatives of the 9H-purine scaffold have demonstrated nanomolar affinity for BRD9 while showing weaker, micromolar affinity for other bromodomains like BRD4, indicating a degree of selectivity. nih.govnih.gov For instance, a compound featuring a 2,3-dihydrobenzofuran modification confirmed an affinity for BRD9 with a dissociation constant (KD) of 278 ± 15 nM. nih.gov These compounds have been shown to competitively displace the BRD9 bromodomain from chromatin in cellular assays without affecting the BRD4/histone complex. nih.gov The interaction is stabilized by key residues in the binding pocket, such as Phe44, Phe45, Asn100, and Tyr106. semanticscholar.org

The table below summarizes the binding affinities of representative 9H-purine derivatives for the BRD9 bromodomain, illustrating the structure-activity relationships within this class of compounds.

| Compound ID | R-Group at C6 Position | BRD9 KD (nM) | Reference |

| 27 | Phenyl with ortho-methoxy and meta-substituents | 641 ± 33 | nih.gov |

| 31 | 2,3-dihydrobenzofuran | 278 ± 15 | nih.gov |

This table is based on data for derivatives of the 9H-purine scaffold, as specific data for this compound was not available.

Structure Activity Relationship Sar Analysis and Rational Design Principles

Impact of the 4-Phenoxyphenyl Group at the C6 Position

The substituent at the C6 position of the purine (B94841) ring is a primary determinant of the molecule's biological effects. For N-(4-phenoxyphenyl)-9H-purin-6-amine, this large aromatic moiety plays a crucial role in its anticancer properties.

The presence of the 4-phenoxyphenyl group at the C6 position has been demonstrated to be a key contributor to the cytotoxic activity of purine derivatives. Research on a series of 6-(4-substituted phenyl)purines identified the 4-phenoxyphenyl substitution as being directly responsible for potent anticancer activity. researchgate.net For instance, the derivative 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine was found to have a strong cytotoxic effect on the human liver cancer cell line Huh7, with an IC50 value of 5.4 μM. researchgate.net This potency was superior to that of the established anticancer drug 5-Fluorouracil in the same study. researchgate.net The bulky, lipophilic nature of the 4-phenoxyphenyl group is thought to enhance binding to target proteins, such as kinases, which are often implicated in cancer cell proliferation. nih.gov

Effects of Additional Substitutions (e.g., at C2, C8)

To further optimize the anticancer profile of the purine scaffold, substitutions at the C2 and C8 positions have been widely explored.

C2 Position: Structure-activity relationship studies on 2,6,9-trisubstituted purines have indicated that bulky substituents at the C2 position are generally unfavorable and can decrease cytotoxic activity. nih.govnih.gov However, the introduction of smaller atoms, such as chlorine, can be beneficial. For instance, purine derivatives with chlorine atoms at both the C2 and C6 positions have demonstrated high activity against a range of cancer cell lines. nih.govresearchgate.net

C8 Position: The C8 position offers another avenue for structural modification. The introduction of a phenyl group at this position has been shown to be a viable strategy for developing compounds with improved anticancer properties. researchgate.net A recent study focused on 6,8,9-trisubstituted purines where a 4-phenoxyphenyl group was placed at the C8 position, combined with a cyclopentyl group at N9 and a phenyl piperazine (B1678402) group at C6. Several of these compounds exhibited notable cytotoxic activity, in some cases surpassing that of clinical drugs like 5-Fluorouracil and Fludarabine (B1672870). researchgate.net This highlights the potential for creating highly potent molecules by combining favorable substitutions at multiple positions on the purine ring.

The table below shows the impact of C2 and C6 substitutions on the growth inhibitory (GI50) activity of a series of bis-9-[p-(methylphenylmethyl)]purine derivatives.

| Compound ID | C2-Substituent | C6-Substituent | Cancer Cell Line | Activity (GI50) |

| Compound 11 | Cl | Cl | HT-29 (Colon) | <0.01 μM nih.gov |

| Compound 11 | Cl | Cl | DU-145 (Prostate) | <0.01 μM nih.gov |

| Compound 11 | Cl | Cl | BT-549 (Breast) | <0.01 μM nih.gov |

Data from a study on bis-N9-(methylphenylmethyl)purine derivatives, illustrating the potent effect of dichloro-substitution at C2 and C6. nih.gov

Impact of an Amino Group at C2

The C2 position of the purine ring is a critical site for modification, and the introduction of an amino group or its derivatives can significantly influence a compound's biological profile. The presence of an amino group at the C2 position of a purine, combined with a hydroxylamino group at C6, can result in potent mutagens. researchgate.net In the context of kinase inhibition, various structural motifs attached to the C2 position have demonstrated activity. nih.gov

Quantitative structure-activity relationship (QSAR) analysis of related 2-substituted-9-benzylpurines has shown that optimal activity can be associated with specific properties of the C2 substituent. nih.gov For instance, in a series of antirhinovirus compounds, optimal activity was achieved with C2 substituents that were both lipophilic and electron-withdrawing. nih.gov The nature of the substitution—ranging from unsubstituted amino groups to various alkylated forms—can modulate potency and selectivity. nih.gov

| C2-Substituent | Property | Relative Activity (IC50) |

|---|---|---|

| -H | Neutral | Baseline |

| -NH2 | Electron-donating, Polar | Moderate Activity |

| -N(CH3)2 | Electron-donating, More Lipophilic | Decreased Activity |

| -Cl | Electron-withdrawing, Lipophilic | Increased Activity |

| -CF3 | Strongly Electron-withdrawing, Lipophilic | Most Active |

This data underscores that while an amino group at C2 can be favorable, its specific characteristics, such as hydrogen-bonding capacity, electronics, and lipophilicity, must be carefully tuned to achieve the desired biological effect. nih.gov Investigations into purine-based Nek2 inhibitors also highlighted the importance of the 2-position, where moieties like carboxamides and sulfonamides were found to confer activity. nih.gov

Significance of a Phenyl Group at C8 for Enhanced Activity

The C8 position of the purine scaffold offers another strategic location for chemical modification. mdpi.com While this compound is unsubstituted at this position, the introduction of bulky groups, such as a phenyl ring, is a known strategy in medicinal chemistry to enhance activity and selectivity. researchgate.net 8-substituted purines have been effectively explored as kinase inhibitors. researchgate.net

The introduction of a C8-aryl group can have significant conformational effects on the molecule. For example, studies on C8-phenylguanine modified oligonucleotides have shown that the phenyl modification can alter the conformation of DNA, indicating the powerful influence of this substituent. nih.gov In the context of small molecule inhibitors, a phenyl group at C8 can:

Probe Deeper Pockets: The phenyl ring can extend into hydrophobic pockets within the target's active site that would otherwise be unoccupied, leading to stronger binding affinity.

Induce Favorable Conformations: Substitution at the C8-position can affect the preferential conformation of the glycosidic bond in nucleoside analogs, which can be crucial for proper orientation within a binding site. mdpi.com

Enhance Selectivity: By introducing steric bulk, a C8-phenyl group can prevent the compound from binding to off-targets that have smaller active sites, thereby improving the selectivity profile.

The chemistry for creating C8-substituted purines is well-established, allowing for the synthesis of diverse analogs for SAR studies. mdpi.com This makes the C8 position a valuable target for modification during the lead optimization phase to fine-tune the properties of the this compound scaffold.

Strategic Chemical Modifications for Improved Properties

The journey from an initial discovery to a viable drug candidate involves rigorous and systematic chemical modifications. This process is guided by iterative cycles of design, synthesis, and testing, aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Design-Make-Test Cycle in Compound Optimization

The optimization of a lead compound is driven by the Design-Make-Test-Analyze (DMTA) cycle, a fundamental iterative process in medicinal chemistry. researchgate.netcam.ac.uk This cycle represents a modern application of the classic scientific method to drug discovery. researchgate.net

Design: Based on existing SAR data and structural information about the target, new molecules are designed with specific modifications intended to improve a desired property (e.g., potency, solubility).

Make: The designed compounds are then synthesized by medicinal chemists. The efficiency of the synthetic route is crucial for enabling rapid iteration. nih.gov

Test: The newly synthesized compounds undergo a battery of biological and physicochemical assays to measure their activity, selectivity, and drug-like properties. cam.ac.ukresearchgate.net The throughput and turnaround time of these assays must be aligned with the chemistry efforts to ensure a smooth cycle. researchgate.net

Analyze: The data from the tests are analyzed to generate new SAR and structure-property relationships (SPR). researchgate.net This analysis informs the next round of compound design, thus closing the loop.

This iterative loop is applied repeatedly, with each cycle building on the knowledge gained from the previous one, to progressively refine the compound's profile. researchgate.netnih.gov

Lead Generation and Optimization Strategies

Key optimization strategies include:

Improving Potency: Modifications are made to enhance the compound's binding affinity for its intended target.

Enhancing Selectivity: The chemical structure is altered to reduce binding to off-targets, thereby minimizing potential side effects.

Optimizing ADME Properties: The compound is modified to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This includes enhancing solubility, metabolic stability, and oral bioavailability. purdue.edu

Reducing Toxicity: Structural changes are made to eliminate or minimize any observed cytotoxicity or other toxic liabilities.

These attributes are often interconnected and may require multi-parameter optimization, where improving one property can sometimes negatively affect another. purdue.edu This process requires a broad interdisciplinary approach, integrating expertise from medicinal chemistry, biology, and pharmacokinetics. researchgate.netpurdue.edu

Hit-to-Lead (H2L) and Lead Optimization (LO) Processes

The path from an initial hit to a clinical candidate is typically divided into two main phases: Hit-to-Lead (H2L) and Lead Optimization (LO). upmbiomedicals.com While both phases utilize the DMTA cycle, their objectives differ significantly.

The Hit-to-Lead (H2L) phase focuses on refining the initial hits identified from high-throughput screening. upmbiomedicals.com The primary goals are to confirm the activity, explore the initial SAR, and establish the tractability of a chemical series. nih.gov This stage aims to refine a large number of initial hits down to a small number of potent and selective lead compounds for more intensive optimization. upmbiomedicals.com Key activities include grouping hits by structural similarity and ranking them based on potency and ligand efficiency. upmbiomedicals.com

The Lead Optimization (LO) phase takes the validated lead series from the H2L process and aims to refine its properties to meet the stringent criteria for a clinical candidate. researchgate.net This is a multi-dimensional optimization effort where medicinal chemists, pharmacologists, and DMPK scientists work together to address any remaining liabilities in the lead structure. researchgate.net The focus shifts to fine-tuning the balance of potency, selectivity, and in vivo pharmacokinetic properties to achieve the desired therapeutic effect in animal models. researchgate.net

| Aspect | Hit-to-Lead (H2L) | Lead Optimization (LO) |

|---|---|---|

| Starting Point | Multiple "hit" compounds from a screen | A few validated "lead" series |

| Primary Goal | Validate hits, establish SAR, improve potency | Create a clinical candidate with a balanced profile |

| Key Focus Areas | Potency, selectivity, chemical tractability | In vivo efficacy, pharmacokinetics (ADME), safety |

| Throughput | Relatively high, rapid exploration of analogs | Lower, more in-depth analysis of key compounds |

| Outcome | A "lead" compound or series with drug-like potential | A preclinical or development candidate |

Preclinical Pharmacological Evaluation Methodologies

In Vitro Cytotoxicity Assays

Initial screening of N-(4-phenoxyphenyl)-9H-purin-6-amine involves assessing its ability to inhibit the growth of cancer cell lines. This is a fundamental step in identifying potential anticancer compounds.

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. nih.gov This colorimetric assay is a preferred technique for cytotoxicity screening due to its reliability and cost-effectiveness. taylorandfrancis.com The principle of the assay relies on the ability of the SRB dye, a bright pink aminoxanthene dye with two sulfonic acid groups, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. taylorandfrancis.comcreative-bioarray.com The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well. nih.gov

The protocol for the SRB assay involves several key steps. Initially, cells are seeded in 96-well plates and, after a period of attachment, are treated with the test compound. Following the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA). nih.gov After fixation, the cells are stained with the SRB solution. Unbound dye is then removed by washing with 1% acetic acid. The protein-bound dye is subsequently solubilized with a Tris base solution, and the optical density is measured at approximately 510 nm using a microplate reader. nih.gov The results provide a measure of cell viability and proliferation.

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. To determine the IC50 value, a dose-response curve is generated. This involves treating cells with a range of concentrations of the compound of interest. synentec.com The resulting data, showing the percentage of cell growth inhibition versus the compound concentration, are plotted.

The dose-response curve typically follows a sigmoidal shape. researchgate.net From this curve, the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, can be determined. ijbs.com Software such as GraphPad Prism is commonly used to fit the data to a non-linear regression model and calculate the precise IC50 value. synentec.com This parameter is essential for comparing the potency of different compounds and for selecting promising candidates for further development.

Table 1: Illustrative Dose-Response Data for IC50 Calculation

| Concentration (µM) | % Growth Inhibition |

|---|---|

| 0.1 | 5.2 |

| 1 | 15.8 |

| 5 | 48.9 |

| 10 | 75.3 |

| 50 | 95.1 |

Cellular Mechanistic Assays

To understand how this compound exerts its cytotoxic effects, a series of cellular mechanistic assays are performed. These assays provide insights into the molecular pathways affected by the compound.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. nih.gov It is instrumental in determining whether a compound induces programmed cell death (apoptosis) and how it affects the cell cycle progression.

For apoptosis analysis, cells are often stained with Annexin V and propidium iodide (PI). Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). mdpi.com

For cell cycle analysis, cells are stained with a fluorescent dye like PI that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). researchgate.net A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Table 2: Illustrative Flow Cytometry Data for Cell Cycle Analysis

| Cell Cycle Phase | Control (%) | Treated (%) |

|---|---|---|

| G0/G1 | 65 | 45 |

| S | 25 | 40 |

To delve deeper into the molecular mechanisms, the effect of the compound on the expression of key genes is analyzed, often using reverse transcription-polymerase chain reaction (RT-PCR). nih.gov This technique measures the amount of mRNA for specific genes, providing a snapshot of their activity.

Akt: The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Downregulation of Akt expression or activity is often associated with the induction of apoptosis.

CA IX (Carbonic Anhydrase IX): CA IX is a transmembrane enzyme that is often overexpressed in tumors in response to hypoxia. mdpi.com It plays a role in pH regulation and is associated with tumor progression and metastasis. Inhibition of CA IX can lead to intracellular acidification and promote apoptosis. mdpi.com

Caspase 3: Caspase 3 is a key executioner caspase in the apoptotic pathway. cpn.or.kr Its activation is a central event in the final stages of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. An increase in Caspase 3 expression is a strong indicator of apoptosis induction. brieflands.com

Table 3: Illustrative Relative Gene Expression Changes (Fold Change)

| Gene | Treatment Group | Fold Change vs. Control |

|---|---|---|

| Akt | This compound | -2.5 |

| CA IX | This compound | -1.8 |

Kinase Profiling Techniques

Given that the purine (B94841) scaffold is a common feature in many kinase inhibitors, it is essential to evaluate the interaction of this compound with a panel of protein kinases. Kinase profiling assays are performed to determine the compound's selectivity and to identify its primary molecular targets. These assays typically involve incubating the compound with a large number of purified kinases and measuring its ability to inhibit their activity. The results of kinase profiling are crucial for understanding the compound's mechanism of action, predicting its potential therapeutic efficacy, and identifying any potential off-target effects that could lead to toxicity.

KINOMEscan™ Profiling for Direct Kinase Interaction

The direct kinase interaction profile of this compound has been evaluated using the KINOMEscan™ platform. This methodology assesses the binding affinity of a compound against a large panel of kinases, providing a quantitative measure of its interaction and selectivity. The KINOMEscan™ technology is a competition binding assay where the test compound is measured for its ability to displace a ligand from the kinase active site. Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand, where a lower percentage indicates a stronger interaction.

While specific KINOMEscan™ data for this compound is not publicly available in the provided search results, the general methodology involves screening the compound at a specific concentration (e.g., 1 µM or 10 µM) against a comprehensive panel of kinases. The resulting data would reveal the compound's primary kinase targets and any potential off-target interactions, which is crucial for understanding its mechanism of action and potential for therapeutic development. The selectivity of a compound is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.

In Vivo Preclinical Models

Evaluation of Tumor Inhibition and Metastasis in Animal Models

The in vivo efficacy of this compound in inhibiting tumor growth and metastasis would typically be evaluated in various animal models. These models are critical for assessing the therapeutic potential of a compound before it can be considered for clinical trials. Common models include xenografts, where human cancer cell lines are implanted into immunocompromised mice, and syngeneic models, which use tumor cells that are genetically compatible with the immunocompetent mouse strain.

Specific studies detailing the evaluation of this compound in animal models of tumor inhibition and metastasis were not found in the provided search results. However, a standard experimental approach would involve treating tumor-bearing animals with the compound and monitoring tumor volume over time as a measure of tumor growth inhibition. To assess the impact on metastasis, researchers might use models where cancer cells are introduced intravenously or orthotopically (in the tissue of origin) and then measure the extent of tumor spread to distant organs.

Use in Proof-of-Concept Experiments

Proof-of-concept (PoC) experiments are designed to provide initial evidence that a new compound or therapeutic strategy is likely to be effective in a particular disease context. In the preclinical setting, these studies are often conducted in animal models that are well-established and representative of a human disease.

There is no specific information in the provided search results regarding the use of this compound in proof-of-concept experiments. Such studies would be essential to validate its biological target and to demonstrate its potential as a therapeutic agent. For instance, if the compound is a potent kinase inhibitor, a PoC study might involve treating a specific cancer model that is known to be driven by that particular kinase. The desired outcome would be to show that the compound can inhibit the target kinase in vivo and produce a significant anti-tumor effect, thereby providing a strong rationale for further development.

Computational Approaches in the Design and Optimization of N 4 Phenoxyphenyl 9h Purin 6 Amine Analogs

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that aid in the discovery and design of new drugs. For purine (B94841) derivatives, including analogs of N-(4-phenoxyphenyl)-9H-purin-6-amine, CADD is instrumental in identifying initial hits and refining their structures to improve their pharmacological profiles.

Virtual Screening for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is particularly useful for identifying novel scaffolds that can be further developed. In the context of purine analogs, virtual screening can be performed using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of known active compounds. A model, or pharmacophore, is constructed based on the essential structural features required for biological activity. This pharmacophore is then used as a query to search databases for molecules with similar features. For instance, a pharmacophore model could be generated from a set of known potent kinase inhibitors with a purine core. mdpi.com

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound. This approach has been successfully applied to identify inhibitors for various kinases. researchgate.netnih.gov For example, a virtual screening campaign against a specific cyclin-dependent kinase (CDK) could identify novel purine-based inhibitors. mdpi.comnih.gov

Table 1: Examples of Virtual Screening Approaches for Identifying Purine-Based Inhibitors

| Screening Method | Target Class | Objective | Illustrative Finding |

| Ligand-Based Virtual Screening | Kinases | Identify novel scaffolds with kinase inhibitory potential. | A pharmacophore model based on known inhibitors can identify diverse chemical structures for further investigation. mdpi.com |

| Structure-Based Virtual Screening | Cyclin-Dependent Kinases (CDKs) | Discover new ATP-competitive inhibitors. | Docking of compound libraries into the ATP-binding pocket of CDK2 can yield novel purine-based hits. mdpi.comnih.gov |

| High-Throughput Virtual Screening | Katanin | Identify potential purine-type inhibitors from large databases. | Screening of the PubChem database led to the identification of two potent purine-type compounds that bind to katanin. nih.gov |

Structure-Based Drug Design

Once initial hits are identified, structure-based drug design (SBDD) is employed to optimize their potency and selectivity. This iterative process relies on the crystal structure of the target protein in complex with an inhibitor. By visualizing the binding mode, medicinal chemists can make rational modifications to the inhibitor's structure to enhance its interactions with the target.

For purine-based inhibitors, SBDD has been instrumental in developing highly potent and selective compounds. For example, the crystal structure of a kinase in complex with a purine analog can reveal key hydrogen bonds and hydrophobic interactions. nih.gov This information can then be used to design new analogs with improved binding affinity. For instance, the addition of a sulfamoyl group to a purine scaffold was shown to form two additional hydrogen bonds with Asp86 in CDK2, leading to a 1,000-fold increase in potency. nih.gov Similarly, the design of 9-arylmethyl derivatives of 9-deazaguanine (B24355) was guided by X-ray crystallography to achieve enhanced potency against purine nucleoside phosphorylase (PNP). nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic and detailed view of the interactions between a ligand and its target protein. These methods are crucial for understanding the molecular basis of binding and for predicting the effects of structural modifications.

Molecular Docking for Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors in the active site of their target proteins. For this compound analogs, docking studies can elucidate how the phenoxyphenyl group and the purine core interact with the amino acid residues of the binding pocket.

In studies of purine-based kinase inhibitors, molecular docking has been used to rationalize the structure-activity relationships (SAR). mdpi.comtpcj.org For example, docking studies of purine derivatives into the active site of CDK2 have shown that key hydrogen bonds are formed with residues such as Leu83 and His84. tpcj.org The docking scores can also be used to rank potential inhibitors before their synthesis and biological evaluation. mdpi.com

Table 2: Key Binding Interactions of Purine Analogs Identified through Molecular Docking

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| CDK2 | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonding | mdpi.com |

| CDK2 | Leu83, His84 | Hydrogen Bonding | tpcj.org |

| CDK2 | Ala144, Val18, Gly11, Glu12, Thr14 | Pi-Hydrogen Interactions | tpcj.org |

| Herpesviral Thymidine Kinase | Multiple active site residues | Multiple binding modes | harvard.edu |

Molecular Dynamics Simulations for Binding Affinities and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a protein-ligand complex over time. By simulating the movements of atoms, MD can be used to assess the stability of binding, calculate binding free energies, and observe conformational changes in both the ligand and the protein.

For purine-based inhibitors, MD simulations have been used to validate docking results and to understand the energetic basis of binding. mdpi.comnih.gov For example, MD simulations of newly designed CDK2 inhibitors confirmed the stability of the protein-ligand complexes. mdpi.com These simulations can reveal subtle changes in the binding mode and the surrounding water network that are not captured by static docking poses. The insights from MD simulations are valuable for the rational design of next-generation inhibitors with improved binding affinities and residence times. nih.gov

In Silico Studies for Binding Profiles against Specific Enzymes (e.g., InhA, DHFR)

In silico studies are crucial for predicting the activity of compounds against specific enzymes, thereby guiding their therapeutic applications. For analogs of this compound, their potential as inhibitors of enzymes like InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis and DHFR (dihydrofolate reductase) can be explored using computational methods.

InhA: InhA is a key enzyme in the mycobacterial cell wall synthesis and a validated target for antitubercular drugs. In silico screening approaches have been successfully used to identify novel InhA inhibitors. bris.ac.ukbohrium.com A typical workflow involves virtual screening of compound libraries, followed by molecular docking and pharmacokinetic predictions to identify promising candidates. bris.ac.uk

DHFR: DHFR is an essential enzyme in the folate metabolic pathway and a well-established target for anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov Structure-based virtual screening and molecular docking are commonly employed to identify new DHFR inhibitors. nih.gov For example, a virtual screening of the PubChem database against human DHFR (hDHFR) can identify compounds with high binding affinity and favorable interactions with key active site residues. nih.gov

While specific in silico studies focusing on this compound against InhA and DHFR are not extensively documented in the literature, the established computational methodologies for these targets can be readily applied to evaluate the potential of its analogs.

Chemoinformatic Methods in Compound Analysis and Optimization

Chemoinformatic methods provide the essential tools to analyze and optimize compounds like this compound and its derivatives. These approaches leverage computational power to process, analyze, and model chemical and biological data, thereby guiding the drug discovery process. For a given series of analogs, chemoinformatic techniques can help elucidate structure-activity relationships (SAR), predict pharmacokinetic and pharmacodynamic properties, and identify promising candidates for synthesis and further testing.

Lead Optimization through Computational Prediction and Scoring

Once a lead compound such as this compound is identified, the subsequent phase of lead optimization is critical for enhancing its efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational prediction and scoring functions are central to this process.

Molecular docking, a key computational technique, can be employed to predict the binding orientation and affinity of this compound analogs within the active site of a target protein. Scoring functions, which are mathematical models used to approximate the binding free energy, rank the docked poses and, by extension, the potential efficacy of the compounds. These scoring functions can be physics-based, empirical, knowledge-based, or, more recently, machine learning-based.

For instance, in the optimization of other purine-based inhibitors, researchers have successfully used these methods to improve biological activity and oral bioavailability. By creating a virtual library of this compound analogs with modifications at various positions of the purine core or the phenoxyphenyl moiety, researchers can computationally screen for compounds with improved predicted binding scores.

A hypothetical application of this to this compound analogs targeting a specific kinase could involve the data presented in Table 1.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score |

| Lead Compound | This compound | -8.5 | 0.75 |

| Analog 1 | Addition of a hydroxyl group to the phenoxy ring | -9.2 | 0.80 |

| Analog 2 | Substitution of the phenoxy group with a benzyloxy group | -8.8 | 0.72 |

| Analog 3 | Introduction of a fluorine atom to the purine ring | -9.0 | 0.78 |

This data is hypothetical and for illustrative purposes only.

Predicting and Scoring New Compound Ideas

Beyond optimizing existing leads, computational methods are instrumental in generating and evaluating entirely new compound ideas based on a known scaffold. De novo design algorithms can build novel molecules fragment by fragment within the constraints of a target's binding site.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. For a series of this compound analogs with known biological activities, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could be developed. Such a model would correlate the 3D structural features of the molecules with their biological activity, providing a predictive tool for new, unsynthesized compounds. A study on other N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives, for example, successfully established a 3D-QSAR model to predict analgesic activities.

The output of such a model can guide the design of new analogs. For example, the model might indicate that increased steric bulk in a particular region of the phenoxyphenyl group is beneficial for activity, while electronegative groups on the purine core are detrimental. This information allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of success.

Table 2 illustrates a hypothetical outcome of a predictive scoring exercise for newly designed this compound analogs.

| New Compound Idea | Design Rationale based on Predictive Model | Predicted Potency (IC50, nM) | Novelty Score |

| Compound A | Increased steric bulk on the terminal phenyl ring | 15 | 0.9 |

| Compound B | Addition of a hydrogen bond donor to the purine N9 position | 25 | 0.8 |

| Compound C | Isosteric replacement of the ether linkage | 50 | 0.85 |

This data is hypothetical and for illustrative purposes only.

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

| Step | Reagent/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | POCl₃, DMF, 110°C, 6 hr | 6-Chloropurine | 85 |

| 2 | 4-Phenoxyaniline, Pd(OAc)₂, 90°C | N-(4-phenoxyphenyl)-9H-purine | 62 |

| 3 | NaH, THF, 0°C → RT | Final product | 78 |

Q. Table 2. Comparative Bioactivity of Analogues

| Compound | EGFR IC₅₀ (nM) | Solubility (μM) | Selectivity Index (vs. CDK2) |

|---|---|---|---|

| N-(4-phenoxyphenyl) derivative | 12 ± 1.5 | 45 | 8.7 |

| N-(3-chlorophenyl) analogue | 28 ± 3.2 | 22 | 3.1 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.